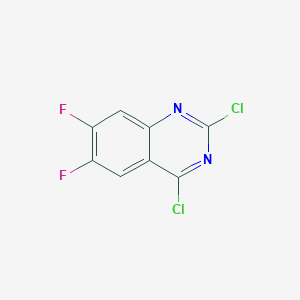

2,4-Dichloro-6,7-difluoroquinazoline

Description

BenchChem offers high-quality 2,4-Dichloro-6,7-difluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6,7-difluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-4(11)5(12)2-6(3)13-8(10)14-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRYUGTYKIGKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653117 | |

| Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774212-69-0 | |

| Record name | 2,4-Dichloro-6,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of 2,4-Dichloro-6,7-difluoroquinazoline in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile scaffold for the development of targeted therapies, particularly in the realm of oncology.[2] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[3] A significant number of FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework and function as potent kinase inhibitors.[1] This technical guide focuses on a specific, yet highly promising derivative: 2,4-Dichloro-6,7-difluoroquinazoline. While direct literature on this exact molecule is emerging, its structural similarity to the well-studied 2,4-dichloro-6,7-dimethoxyquinazoline allows for insightful extrapolation of its chemical behavior and potential applications.[4][5] This guide will provide a comprehensive overview of its synthesis, chemical properties, and its anticipated role in the development of next-generation therapeutics.

Synthesis of 2,4-Dichloro-6,7-difluoroquinazoline: A Proposed Pathway

Proposed Synthetic Protocol:

Step 1: Synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 4,5-difluoroanthranilic acid in water, add a solution of sodium cyanate in water dropwise.

-

Maintain vigorous stirring at room temperature for 30 minutes.

-

Gradually add sodium hydroxide to the reaction mixture, ensuring the temperature is controlled.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 4. This will induce the precipitation of the product.

-

Isolate the solid precipitate by filtration, wash thoroughly with water, and dry to yield 6,7-difluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloro-6,7-difluoroquinazoline

-

A mixture of 6,7-difluoroquinazoline-2,4(1H,3H)-dione, a suitable catalyst such as N,N-dimethylaniline, and an excess of phosphorus oxychloride (POCl₃) is refluxed.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is then carefully poured into a mixture of ice and water with vigorous stirring to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization or column chromatography to afford the final product, 2,4-dichloro-6,7-difluoroquinazoline.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2,4-dichloro-6,7-difluoroquinazoline is not extensively published. However, we can infer its likely properties based on its structure and data from its dimethoxy analog.[6] The difluoro- derivative is expected to be a crystalline solid with poor aqueous solubility. The fluorine atoms are anticipated to modulate the electronic properties of the quinazoline core, potentially enhancing its metabolic stability and cell permeability, which are desirable attributes for drug candidates.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₂Cl₂F₂N₂ |

| Molecular Weight | 235.02 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Melting Point | Expected to be a high-melting solid |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at positions 5 and 8 of the quinazoline ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the eight carbon atoms, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR will provide direct evidence for the presence of the fluorine atoms and can be used to confirm the isomeric purity of the compound.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the molecule.

Applications in Drug Discovery and Development

The strategic placement of two chlorine atoms at the 2 and 4 positions of the quinazoline ring renders them susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, making 2,4-dichloro-6,7-difluoroquinazoline a valuable building block for the synthesis of diverse compound libraries.[4]

Role as a Kinase Inhibitor Scaffold

A primary application of this scaffold is in the development of kinase inhibitors.[2] Many kinases are overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation. The quinazoline core can be elaborated with specific side chains that target the ATP-binding site of kinases, thereby inhibiting their activity. The fluorine atoms at positions 6 and 7 can enhance the binding affinity and selectivity of the inhibitor for its target kinase through favorable interactions with the protein.[7]

Analytical and Quality Control Methods

Ensuring the purity and identity of 2,4-dichloro-6,7-difluoroquinazoline is crucial for its use in research and development. A combination of analytical techniques should be employed for quality control.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess for the presence of impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| Elemental Analysis | To determine the percentage composition of elements. |

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling 2,4-dichloro-6,7-difluoroquinazoline. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] In case of skin or eye contact, the affected area should be flushed with copious amounts of water.[8] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

2,4-Dichloro-6,7-difluoroquinazoline represents a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic dichlorination pattern allows for selective functionalization, while the presence of fluorine atoms can impart favorable pharmacokinetic and pharmacodynamic properties. Although specific data for this compound is still emerging, the extensive research on analogous quinazoline derivatives strongly suggests its significant potential in the development of targeted therapies, particularly as kinase inhibitors for the treatment of cancer and other diseases. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of 2,4-dichloro-6,7-difluoroquinazoline is warranted and is expected to yield promising new drug candidates.

References

-

Chem-Impex. 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

-

ChemBK. 2,4-Dichloro-6,7-dimethoxyquin. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

Jia, Y., et al. 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(7), o2140. [Link]

- Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

ResearchGate. (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520327, 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [Link]

-

Zhang, J., et al. Synthesis and biological evaluation of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3393-3397. [Link]

-

Hughes, D. L. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 2021, 64(15), 11346-11361. [Link]

-

National Pesticide Information Center. 2,4-D Fact Sheet. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 3. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichloro-6,7-dimethoxyquin [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Core Mechanism of Action of 2,4-Dichloro-6,7-difluoroquinazoline

Foreword: From Privileged Scaffold to Mechanistic Insight

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this esteemed class of molecules, 2,4-Dichloro-6,7-difluoroquinazoline stands as a compound of significant interest. Its structural features, particularly the dichloro substitutions at the 2 and 4 positions and the difluoro moieties at the 6 and 7 positions, suggest a high potential for targeted biological activity.

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2,4-Dichloro-6,7-difluoroquinazoline. Given the nascent stage of research on this specific derivative, this document will leverage the extensive knowledge base of structurally related quinazolines to propose a hypothesized mechanism of action. More importantly, it will lay out a robust, field-proven experimental strategy to systematically investigate and validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals who are poised to unlock the therapeutic potential of this promising molecule.

The Quinazoline Blueprint: A Legacy of Kinase Inhibition

The quinazoline scaffold has been successfully exploited to develop a number of clinically approved anticancer drugs that function as protein kinase inhibitors.[2] Prominent examples include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). The core structure of 2,4-Dichloro-6,7-difluoroquinazoline shares key features with these established kinase inhibitors, making kinase inhibition the most probable and compelling starting point for mechanistic investigation.

Hypothesized Primary Mechanism: Inhibition of Receptor Tyrosine Kinases

Based on extensive literature on analogous compounds, it is hypothesized that 2,4-Dichloro-6,7-difluoroquinazoline primarily functions as an inhibitor of receptor tyrosine kinases (RTKs). The dichloro substitutions provide reactive sites for covalent modification or key interactions within the ATP-binding pocket of kinases, while the difluoro substitutions can modulate the electronic properties and metabolic stability of the compound.

Potential RTK targets include, but are not limited to:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A central regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in cell growth, proliferation, and angiogenesis.

Computational docking studies performed on the structurally similar 2,4-dichloro-6,7-dimethoxyquinazoline have suggested potential binding to VEGFR2, as well as other kinases like Cyclin-Dependent Kinase 4 (CDK4) and Phosphoinositide 3-kinase (PI3KCA), further supporting the kinase inhibitor hypothesis.[1]

A Roadmap for Mechanistic Discovery: From Cellular Effects to Molecular Targets

Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The following sections detail a logical and comprehensive workflow, from initial phenotypic screening to definitive target validation.

Phase I: Characterizing the Cellular Phenotype

The initial step is to understand the effect of 2,4-Dichloro-6,7-difluoroquinazoline on cancer cells. A broad-spectrum cytotoxicity screening across a panel of well-characterized human cancer cell lines is the cornerstone of this phase.

Experimental Protocol: Multi-Panel Cytotoxicity Assay

-

Cell Line Selection: Choose a diverse panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia). It is also advisable to include a non-cancerous cell line to assess for general cytotoxicity versus cancer-specific effects.

-

Compound Preparation: Prepare a stock solution of 2,4-Dichloro-6,7-difluoroquinazoline in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed the selected cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to quantify cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Cytotoxicity Profile

| Cell Line | Tumor Type | IC50 (µM) |

| A549 | Lung Carcinoma | Value |

| MCF-7 | Breast Adenocarcinoma | Value |

| HCT116 | Colon Carcinoma | Value |

| K562 | Chronic Myelogenous Leukemia | Value |

| HEK293 | Normal Human Embryonic Kidney | Value |

A hypothetical table to illustrate data presentation.

Phase II: Identifying the Molecular Target(s)

With a confirmed cytotoxic phenotype, the next critical phase is to identify the specific molecular target(s) of 2,4-Dichloro-6,7-difluoroquinazoline. A parallel approach of in silico and in vitro screening is recommended for efficiency and robustness.

Workflow: Target Identification

Caption: A dual-pronged approach for identifying molecular targets.

Experimental Protocol: Broad Kinase Panel Screening

-

Assay Platform: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active human kinases (e.g., >400 kinases).

-

Compound Concentration: Screen 2,4-Dichloro-6,7-difluoroquinazoline at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Assay Principle: These assays typically measure the remaining kinase activity after incubation with the test compound, often using a radiometric (33P-ATP) or fluorescence-based method.

-

Data Analysis: Express the results as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

Phase III: Validating the Target and Elucidating the Downstream Pathway

The final phase involves validating the putative targets identified in Phase II and characterizing the downstream cellular consequences of target engagement.

Workflow: Target Validation and Pathway Analysis

Caption: A multi-step process to validate the molecular target.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat a sensitive cancer cell line with 2,4-Dichloro-6,7-difluoroquinazoline at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its key downstream substrates. For example, if VEGFR2 is the target, probe for p-VEGFR2, total VEGFR2, p-ERK, and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the activation state of the signaling pathway.

Hypothesized Signaling Pathway: VEGFR2 Inhibition

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Perspectives

While the precise mechanism of action of 2,4-Dichloro-6,7-difluoroquinazoline is yet to be fully elucidated, its structural analogy to known kinase inhibitors provides a strong and testable hypothesis. This guide offers a systematic and comprehensive experimental strategy to dissect its biological activity, from initial phenotypic observations to the validation of its molecular target and the characterization of its impact on cellular signaling. The successful execution of this research plan will not only illuminate the mechanism of this specific compound but also contribute to the broader understanding of quinazoline-based pharmacology, potentially paving the way for the development of a novel therapeutic agent.

References

-

Amazon S3. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized 3D structure of 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

-

bioRxiv. (2023). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

PubMed. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Retrieved from [Link]

Sources

The 2,4-Dichloro-6,7-difluoroquinazoline Scaffold: A Technical Guide to Its Predicted Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for a wide range of biologically active compounds.[1][2] This technical guide focuses on the predicted biological activity of a specific, yet underexplored derivative: 2,4-Dichloro-6,7-difluoroquinazoline. While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogues, particularly the well-studied 2,4-dichloro-6,7-dimethoxyquinazoline, combined with an understanding of fluorine bioisosterism, allows for a scientifically grounded prediction of its therapeutic potential.[3][4] This document will delve into the anticipated biological targets, mechanisms of action, and potential applications of 2,4-dichloro-6,7-difluoroquinazoline, with a primary focus on its prospective role as a kinase inhibitor in oncology.

The 2,4-Dichloroquinazoline Core: A Foundation for Potent Bioactivity

The 2,4-dichloroquinazoline scaffold serves as a highly versatile intermediate in the synthesis of a multitude of bioactive molecules.[3] The two chlorine atoms at the 2 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries.[5] This inherent reactivity is a key reason for its prominence in drug discovery.

Derivatives of 2,4-dichloroquinazoline have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Primarily through the inhibition of protein kinases crucial for tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][6]

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[7][8][9]

-

Anti-inflammatory: Modulating inflammatory pathways.[10]

The biological activity of these derivatives is significantly influenced by the nature of the substituents at various positions of the quinazoline ring, particularly at the 4, 6, and 7 positions.

Predicted Biological Profile of 2,4-Dichloro-6,7-difluoroquinazoline

Based on the extensive research on analogous compounds, the primary predicted biological activity of 2,4-dichloro-6,7-difluoroquinazoline is the inhibition of protein kinases .

Kinase Inhibition: A Primary Therapeutic Target

The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring this core structure.[1][11] These molecules typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[6]

The 4-anilino-quinazoline derivatives are a prominent class of EGFR inhibitors. The quinazoline nitrogen atoms form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the aniline moiety provides additional interactions, contributing to the high affinity and selectivity of these inhibitors.[1]

Diagram of the General Mechanism of Action of Quinazoline-based Kinase Inhibitors:

Caption: Predicted mechanism of action for a 2,4-dichloro-6,7-difluoroquinazoline derivative.

The Role of 6,7-Difluoro Substitution: A Bioisosteric Approach

The substitution pattern at the 6 and 7 positions of the quinazoline ring is critical for modulating the potency and pharmacokinetic properties of the inhibitor.[1] In many potent kinase inhibitors, these positions are occupied by methoxy groups. The strategic replacement of these methoxy groups with fluorine atoms in 2,4-dichloro-6,7-difluoroquinazoline is a classic example of bioisosteric modification .[4][12]

Fluorine, being a small and highly electronegative atom, can significantly alter the properties of a molecule in several ways that are advantageous for drug design:[13]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the electronic environment of the quinazoline ring, potentially leading to stronger interactions with the target protein.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

-

Modulation of pKa: The pKa of nearby functional groups can be altered by fluorine substitution, which can affect the ionization state of the molecule at physiological pH and influence its binding and solubility characteristics.

Table 1: Comparison of Physicochemical Properties of Methoxy and Fluoro Substituents

| Property | Methoxy (-OCH3) | Fluoro (-F) | Implication for Drug Design |

| Size (van der Waals radius) | Larger | Smaller | Fluoro is a closer isostere of hydrogen, potentially allowing for better fit in tight binding pockets. |

| Electronegativity | Moderately electron-donating | Strongly electron-withdrawing | Can significantly alter the electronic properties of the aromatic ring, influencing binding interactions. |

| Metabolic Stability | Susceptible to O-demethylation | Highly stable | Leads to increased metabolic stability and longer half-life. |

| Lipophilicity (Hansch parameter, π) | -0.02 | +0.14 | Fluorine increases lipophilicity, potentially improving membrane permeability. |

| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor. | Can act as a weak hydrogen bond acceptor. | Can influence interactions with the target protein and water solubility. |

Synthetic Strategy and Experimental Protocols

The synthesis of 2,4-dichloro-6,7-difluoroquinazoline would likely follow a similar pathway to that of its dimethoxy analog, starting from a correspondingly substituted anthranilic acid derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic route for 2,4-dichloro-6,7-difluoroquinazoline.

Exemplar Protocol for the Synthesis of a 4-Anilino-6,7-difluoroquinazoline Derivative

This protocol is adapted from methods used for the synthesis of related 4-anilinoquinazoline kinase inhibitors.

Step 1: Synthesis of 2,4-Dichloro-6,7-difluoroquinazoline

-

To a suspension of 6,7-difluoroquinazoline-2,4-dione in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl3).[14]

-

Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The resulting precipitate, 2,4-dichloro-6,7-difluoroquinazoline, is collected by filtration, washed with water, and dried.

Step 2: Nucleophilic Substitution at the C4 Position

-

Dissolve 2,4-dichloro-6,7-difluoroquinazoline in a suitable solvent such as isopropanol or acetonitrile.

-

Add an equimolar amount of the desired aniline derivative.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the product by recrystallization or column chromatography to yield the final 4-anilino-6,7-difluoroquinazoline derivative.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase (e.g., EGFR).

-

Reagents and Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration.

-

Potential Therapeutic Applications and Future Directions

The predicted biological activity of 2,4-dichloro-6,7-difluoroquinazoline as a kinase inhibitor suggests its potential application in the treatment of various cancers, particularly those driven by dysregulated kinase signaling, such as non-small cell lung cancer, breast cancer, and glioblastoma.[1][15][16]

Further research is warranted to:

-

Synthesize and characterize 2,4-dichloro-6,7-difluoroquinazoline and its derivatives.

-

Experimentally validate its predicted biological activity through in vitro kinase assays and cell-based proliferation assays.

-

Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Evaluate the in vivo efficacy and safety of lead compounds in preclinical animal models.

Conclusion

While direct experimental evidence is currently lacking, a robust, scientifically-grounded prediction of the biological activity of 2,4-dichloro-6,7-difluoroquinazoline can be made based on the extensive knowledge of the quinazoline scaffold and the principles of bioisosteric replacement. This compound holds significant promise as a versatile intermediate for the development of novel kinase inhibitors with potentially enhanced potency, metabolic stability, and pharmacokinetic properties. The in-depth analysis provided in this guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related fluorinated quinazoline derivatives.

References

-

In vitro antibacterial activity of ten series of substituted quinazolines - ResearchGate. (URL: [Link])

- CN1486980A - Prepn process of 2.4-dichloro-6.

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (URL: [Link])

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed. (URL: [Link])

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (URL: [Link])

- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P

-

2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem. (URL: [Link])

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. (URL: [Link])

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (URL: [Link])

- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google P

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. (URL: [Link])

-

Antimicrobial activity of some substituted triazoloquinazolines - PubMed. (URL: [Link])

-

Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL: [Link])

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. - ResearchGate. (URL: [Link])

-

(a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. - ResearchGate. (URL: [Link])

-

Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. (URL: [Link])

-

Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem. (URL: [Link])

-

Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach | Bentham Science Publishers. (URL: [Link])

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

-

Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (URL: [Link])

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (URL: [Link])

-

Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor - ResearchGate. (URL: [Link])

-

Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed. (URL: [Link])

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (URL: [Link])

-

Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. (URL: [Link])

-

Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

-

Protein kinase inhibitory activity of quinazolines for cancer therapy. - ResearchGate. (URL: [Link])

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). (URL: [Link])

-

Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

-

Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (URL: [Link])

-

Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (URL: [Link])

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of some substituted triazoloquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. raco.cat [raco.cat]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dichloro-6,7-difluoroquinazoline: A Technical Guide for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with several approved drugs demonstrating significant clinical efficacy in oncology.[1][2] This technical guide focuses on 2,4-dichloro-6,7-difluoroquinazoline, a key intermediate poised for the synthesis of novel kinase inhibitors. While specific biological data for this particular derivative is not extensively published, this document provides a comprehensive framework for its synthesis, characterization, and evaluation as a potential kinase inhibitor. Drawing upon established methodologies for analogous quinazoline compounds, this guide offers field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors. We will delve into the rationale behind experimental choices, from the initial synthesis to biochemical and cell-based assays, culminating in strategies for in vivo evaluation. This guide is designed to be a self-validating system, equipping scientists with the necessary tools to explore the therapeutic potential of 2,4-dichloro-6,7-difluoroquinazoline derivatives.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core has emerged as a highly successful scaffold in the design of kinase inhibitors, primarily due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase ATP-binding site.[1] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline pharmacophore and effectively target epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine atoms at the 6- and 7-positions, as in the case of 2,4-dichloro-6,7-difluoroquinazoline, is a strategic design element. Fluorine substitution can significantly enhance metabolic stability, improve cell permeability, and modulate the electronic properties of the molecule, potentially leading to altered binding affinities and kinase selectivity profiles.

Synthesis of 2,4-Dichloro-6,7-difluoroquinazoline: A Step-by-Step Protocol

The synthesis of 2,4-dichloro-6,7-difluoroquinazoline can be achieved through a multi-step process, analogous to the preparation of similar halogenated quinazolines.[3][4][5] The following protocol is a well-established route, starting from commercially available 2-amino-4,5-difluorobenzoic acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 2,4-dichloro-6,7-difluoroquinazoline.

Step 1: Synthesis of 6,7-Difluoroquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclization of 2-amino-4,5-difluorobenzoic acid to form the quinazolinedione ring system.

-

Rationale: The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea or potassium cyanate, is a classic and efficient method for constructing the quinazolinedione core. The choice of reagent can influence reaction conditions and yield.

-

Protocol:

-

To a stirred suspension of 2-amino-4,5-difluorobenzoic acid (1 equivalent) in a suitable solvent (e.g., water or acetic acid), add urea (2-3 equivalents).

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 6,7-difluoroquinazoline-2,4(1H,3H)-dione. This product is often of sufficient purity for the next step without further purification.

-

Step 2: Chlorination to 2,4-Dichloro-6,7-difluoroquinazoline

The final step is the conversion of the dione to the dichloro derivative using a chlorinating agent.

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), accelerates the reaction.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6,7-difluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

The solid product will precipitate. Collect the precipitate by filtration and wash extensively with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 2,4-dichloro-6,7-difluoroquinazoline.

-

Characterization of Novel Kinase Inhibitors Derived from 2,4-Dichloro-6,7-difluoroquinazoline

The dichloroquinazoline is a versatile intermediate. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, allowing for the introduction of various side chains to generate a library of potential kinase inhibitors. The 4-position is generally more reactive, enabling selective substitution.

Diagram of Derivative Synthesis

Caption: General scheme for the synthesis of kinase inhibitor derivatives.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

The initial assessment of a novel compound's potential as a kinase inhibitor involves determining its ability to inhibit the enzymatic activity of purified kinases.

-

Rationale: In vitro kinase assays provide a direct measure of a compound's potency against its intended target(s) and can be used to determine its selectivity across a panel of kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying potency.

-

Recommended Assay: The ADP-Glo™ Kinase Assay is a robust and widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.[6]

-

Step-by-Step Protocol (ADP-Glo™ Kinase Assay): [6]

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a suitable kinase buffer.

-

In a multi-well plate, add the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding the enzyme to the wells.

-

Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) of Compound X | IC₅₀ (nM) of Reference Inhibitor |

| EGFR | Hypothetical Value | Gefitinib: 26 nM[7] |

| VEGFR2 | Hypothetical Value | Vandetanib: 40 nM |

| SRC | Hypothetical Value | Dasatinib: <1 nM |

| ABL | Hypothetical Value | Imatinib: 25 nM |

Note: The IC₅₀ values for Compound X are hypothetical and would need to be experimentally determined.

Cellular Evaluation: Assessing Target Engagement and Biological Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.

-

Rationale: Cellular assays provide a more physiologically relevant assessment of a compound's activity and can reveal its effects on downstream signaling pathways and cell viability.

Diagram of a Generic Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

A. Western Blotting for Phospho-Kinase Levels

-

Protocol:

-

Culture a relevant cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2) to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

-

B. Cell Viability/Proliferation Assay (MTT Assay)

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vivo Evaluation: Xenograft Models

Promising compounds from in vitro and cellular assays should be evaluated in vivo to assess their anti-tumor efficacy and pharmacokinetic properties.[8][9][10]

-

Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a valuable preclinical platform to evaluate the therapeutic potential of a drug candidate in a living organism.[8][9][10]

-

Experimental Workflow:

Caption: Workflow for a xenograft tumor model study.

-

Key Endpoints:

-

Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated as the percentage reduction in tumor volume in the treated group compared to the control group.

-

Pharmacokinetics (PK): Analysis of drug absorption, distribution, metabolism, and excretion (ADME) to determine the compound's bioavailability and half-life.

-

Pharmacodynamics (PD): Measurement of target engagement in the tumor tissue (e.g., by Western blotting for phospho-kinase levels) to correlate drug exposure with biological activity.

-

Conclusion and Future Directions

2,4-dichloro-6,7-difluoroquinazoline represents a highly promising starting point for the development of novel kinase inhibitors. Its synthesis is accessible, and the quinazoline scaffold has a proven track record in targeted cancer therapy. This guide provides a comprehensive roadmap for researchers to synthesize, characterize, and evaluate derivatives of this compound. The key to success will lie in the systematic exploration of structure-activity relationships, careful evaluation of kinase selectivity, and rigorous preclinical testing. By following the principles and protocols outlined herein, the scientific community can unlock the full therapeutic potential of this and other novel quinazoline-based kinase inhibitors.

References

-

Jia, Y. et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Available at: [Link]

-

Ciardiello, F. (2000). ZD6474--a novel inhibitor of VEGFR and EGFR tyrosine kinase activity. Drugs of the Future, 25(8), 823. Available at: [Link]

-

Diamond, S. E. et al. (2012). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 18(13), 3626–3636. Available at: [Link]

-

Guedes, R. C. et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1095. Available at: [Link]

- Google Patents. (n.d.). CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

Asati, V. et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6667. Available at: [Link]

-

Zhang, Y. et al. (2016). DW10075, a novel selective and small-molecule inhibitor of VEGFR, exhibits antitumor activities both in vitro and in vivo. Acta Pharmacologica Sinica, 37(1), 111–122. Available at: [Link]

-

Jo, H. et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2432. Available at: [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-

Si-Mohamed, A. et al. (2017). Patient-derived tumour xenografts as models for oncology drug development. Critical Reviews in Oncology/Hematology, 115, 20–26. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Available at: [Link]

-

Rani, P. et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry, 114, 105086. Available at: [Link]

-

bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Available at: [Link]

-

Zask, A. et al. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Assays. InTech. Available at: [Link]

-

Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Available at: [Link]

-

ResearchGate. (n.d.). (a) Quinazoline drug and (b) 2,4-dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

-

Gizzexpose, T. A. et al. (2023). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. ACS Medicinal Chemistry Letters, 14(7), 993–1000. Available at: [Link]

-

Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Available at: [Link]

-

Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Available at: [Link]

-

Niyazi, H. A. et al. (2023). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Infection and Drug Resistance, 16, 7551–7564. Available at: [Link]

-

Al-Suhaimi, E. A. et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Pharmaceuticals, 16(2), 205. Available at: [Link]

-

El-Sayed, M. A. A. et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–6. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available at: [Link]

-

Si-Mohamed, A. et al. (2017). Patient-derived tumour xenografts as models for oncology drug development. Critical Reviews in Oncology/Hematology, 115, 20-26. Available at: [Link]

Sources

- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. reactionbiology.com [reactionbiology.com]

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of 2,4-Dichloro-6,7-difluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile therapeutic applications, particularly in oncology. This technical guide delves into the prospective therapeutic targets of a specific, yet under-explored derivative: 2,4-Dichloro-6,7-difluoroquinazoline. While direct biological data on this compound is nascent, this document synthesizes information from structurally related quinazoline-based inhibitors to build a predictive framework of its potential targets. By examining the established roles of the quinazoline core and the influence of its halogenated substitutions, we illuminate a strategic path for future research and drug discovery efforts. This guide will focus on the most probable targets within the protein kinase families, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), while also exploring other potential target classes.

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be a "privileged scaffold" in drug discovery. Its rigid, planar structure provides an ideal framework for interacting with the ATP-binding pocket of various protein kinases. This interaction is often characterized by a crucial hydrogen bond between the N1 atom of the quinazoline and a backbone NH group of the kinase hinge region, a conserved feature across many kinase families.

Derivatives of the quinazoline core have been successfully developed into clinically approved drugs, most notably as inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer.[1] The 2,4-disubstituted quinazoline motif is particularly prevalent, with the chlorine atoms at these positions in 2,4-Dichloro-6,7-difluoroquinazoline serving as reactive handles for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships (SAR).

Prospective Therapeutic Target Class: Protein Kinases

Given the extensive history of the quinazoline scaffold, the most probable therapeutic targets for 2,4-Dichloro-6,7-difluoroquinazoline and its subsequent derivatives are protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most prominently cancer, making them a major focus of drug development.

Epidermal Growth Factor Receptor (EGFR): A Primary Hypothesis

The EGFR family of receptor tyrosine kinases plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Mutations and overexpression of EGFR are common drivers of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[1]

Causality for Targeting EGFR:

-

Structural Precedent: Clinically approved EGFR inhibitors such as Gefitinib, Erlotinib, and Lapatinib are all based on the 4-anilinoquinazoline core.[1] The 2,4-dichloro precursor is a key intermediate in the synthesis of such compounds.

-

Influence of 6,7-Substitution: The electronic properties of substituents at the 6 and 7 positions of the quinazoline ring are known to modulate EGFR inhibitory activity. The presence of electron-withdrawing fluorine atoms in 2,4-Dichloro-6,7-difluoroquinazoline could significantly impact the electronic distribution of the quinazoline core, potentially enhancing its binding affinity to the EGFR active site. Structure-activity relationship studies of quinazoline derivatives have shown that electron-donating groups at the 6 and 7 positions can be favorable for EGFR inhibition.[3] While fluorine is electron-withdrawing, its small size and ability to form specific interactions could present a unique opportunity for potent and selective inhibition.

Experimental Workflow for EGFR Target Validation:

Caption: Workflow for validating VEGFR as a target.

Exploring Beyond Kinases: Other Potential Therapeutic Avenues

While kinases are the most probable targets, the versatility of the quinazoline scaffold suggests that derivatives of 2,4-Dichloro-6,7-difluoroquinazoline could exhibit other biological activities.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some 2,4-diaminoquinazoline derivatives have shown potent inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis. This suggests a potential application in antimicrobial and anti-parasitic therapies.

-

Topoisomerase Inhibition: Certain quinazoline-based compounds have demonstrated the ability to inhibit topoisomerases, enzymes involved in DNA replication and repair, indicating potential as cytotoxic anticancer agents. [4]* Antiviral and Anti-inflammatory Activity: A study on a 6,7-difluoro-2-methyl-4-quinazolinone derivative showed potential inhibitory activity against the main protease of SARS-CoV-2 and acetylcholinesterase, suggesting possible applications in treating COVID-19 and Alzheimer's disease, respectively. [5]While structurally different, this highlights the potential for the 6,7-difluoroquinazoline core to be explored for a wider range of therapeutic targets.

Experimental Protocols

General Synthesis of 4-Anilino-6,7-difluoroquinazoline Derivatives

This protocol outlines a general method for synthesizing 4-anilino derivatives from the 2,4-dichloro precursor, a crucial step in probing potential kinase targets.

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-Dichloro-6,7-difluoroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

-

Addition of Amine: Add the desired aniline derivative (1.1 equivalents) to the solution.

-

Base Addition (Optional): A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-6,7-difluoroquinazoline derivative.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol provides a framework for assessing the direct inhibitory activity of synthesized compounds against a target kinase.

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the EGFR kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.

-

Stop the reaction and measure the kinase activity by detecting the amount of ADP produced using the detection reagent from the kit.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

As direct experimental data for 2,4-Dichloro-6,7-difluoroquinazoline is not yet available, the following table presents hypothetical IC50 values for illustrative 4-anilino derivatives against key kinase targets to guide future experimental design.

| Derivative | R Group on Anilino Moiety | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |

| DFQ-01 | 4-methoxy | 50 | 500 |

| DFQ-02 | 3-chloro-4-fluoro | 15 | 250 |

| DFQ-03 | 4-(dimethylamino) | 100 | 800 |

| DFQ-04 | 3-ethynyl | 5 | 150 |

Note: These values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

2,4-Dichloro-6,7-difluoroquinazoline represents a promising, yet largely unexplored, chemical entity with significant potential for the development of novel therapeutics. Based on extensive evidence from related quinazoline analogs, the primary therapeutic targets are likely to be protein kinases, with EGFR and VEGFR being the most prominent candidates. The unique electronic properties conferred by the 6,7-difluoro substitution may lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future research should focus on the synthesis of a diverse library of derivatives from the 2,4-dichloro precursor and their systematic evaluation against a panel of kinases. Cellular assays and in vivo studies will be crucial to validate these initial findings and to elucidate the full therapeutic potential of this intriguing scaffold. Furthermore, exploring non-kinase targets based on the broader biological activities of quinazolines could unveil novel therapeutic applications.

References

-

Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545. [Link]

-

Barbosa, A. J. M., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

-

El-Damasy, D. A., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

-

Gorgis, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(7), 849. [Link]

-

Khan, I., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 261, 115792. [Link]

-

Kumar, A., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 669533. [Link]

-

Sun, X., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science, 9(13), 4678-4688. [Link]

-

Tantray, M. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2339. [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

-

Youssef, A. M., et al. (2022). Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer's disease. RSC Advances, 12(42), 27245-27261. [Link]

Sources

- 1. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 2,4-Dichloro-6,7-difluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2,4-Dichloro-6,7-difluoroquinazoline, a crucial intermediate in modern medicinal chemistry. While a detailed historical narrative of its initial discovery remains nuanced, its emergence is intrinsically linked to the growing importance of fluorinated heterocyclic compounds in drug development. This guide will delve into the synthetic pathway, chemical properties, and significant applications of this compound, offering valuable insights for researchers in the field.

Introduction: The Strategic Importance of Fluorine in Quinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, fluorinated quinazololines have garnered significant attention in the quest for novel drug candidates with enhanced therapeutic profiles. The 6,7-difluoro substitution pattern on the quinazoline ring is of particular interest, as it can modulate the electronic properties of the molecule and provide vectors for further chemical elaboration.

Deconstructing the Synthesis: A Self-Validating Protocol

The synthesis of 2,4-Dichloro-6,7-difluoroquinazoline is a multi-step process that hinges on the foundational principles of heterocyclic chemistry. The most logical and widely adopted synthetic strategy proceeds through the formation of a quinazolinedione intermediate, followed by a robust chlorination step. This approach ensures high yields and purity, critical for its subsequent use in complex multi-step syntheses.

Foundational Step: Synthesis of 2-Amino-4,5-difluorobenzoic Acid

The journey to our target molecule begins with the synthesis of the key precursor, 2-amino-4,5-difluorobenzoic acid. While various methods exist for the synthesis of fluorinated anthranilic acids, a common approach involves the nitration of a difluorobenzoic acid derivative followed by reduction of the nitro group to an amine. The precise control of reaction conditions is paramount to ensure regioselectivity and high yields.

Ring Formation: Cyclization to 6,7-Difluoroquinazoline-2,4(1H,3H)-dione

The next critical phase involves the construction of the quinazoline ring system. This is typically achieved through the cyclization of 2-amino-4,5-difluorobenzoic acid. A common and efficient method involves reaction with urea or a related carbonyl source under heating. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the stable quinazolinedione ring.

The Chlorination Gateway: Formation of 2,4-Dichloro-6,7-difluoroquinazoline

The final and pivotal step in the synthesis is the chlorination of the 6,7-difluoroquinazoline-2,4(1H,3H)-dione intermediate. This transformation is most effectively carried out using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[2] The reaction is typically performed at elevated temperatures, often in the presence of a tertiary amine base such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[3] The mechanism involves the initial formation of a phosphoryl chloride intermediate, which is then displaced by chloride ions to yield the desired 2,4-dichloro product.[2]

Experimental Protocol: A Step-by-Step Guide

Synthesis of 6,7-Difluoroquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 2-amino-4,5-difluorobenzoic acid (1 equivalent) in an appropriate solvent (e.g., dioxane), add urea (1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, water) to remove any unreacted starting materials, and dried under vacuum to afford 6,7-difluoroquinazoline-2,4(1H,3H)-dione.

Synthesis of 2,4-Dichloro-6,7-difluoroquinazoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6,7-difluoroquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours. The reaction should be monitored by TLC or HPLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield 2,4-Dichloro-6,7-difluoroquinazoline.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2,4-Dichloro-6,7-difluoroquinazoline is essential for its effective use.

| Property | Value |

| Molecular Formula | C₈H₂Cl₂F₂N₂ |

| Molecular Weight | 235.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO). Insoluble in water. |

Spectroscopic Data: While specific spectral data can vary slightly depending on the solvent and instrument used, representative data would include:

-

¹H NMR: Resonances in the aromatic region corresponding to the two protons on the benzene ring, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: Signals corresponding to the eight carbon atoms of the quinazoline core, with characteristic shifts for the carbon atoms attached to chlorine and fluorine.

-

Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram has been generated using Graphviz.

Caption: Synthetic pathway to 2,4-Dichloro-6,7-difluoroquinazoline.

Applications in Drug Discovery: A Versatile Intermediate